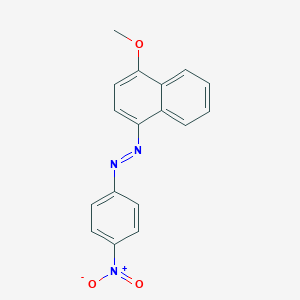
Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- is a chemical compound with the molecular formula C17H13N3O3 It is known for its unique structure, which includes a diazene group (N=N) bonded to a 4-methoxy-1-naphthalenyl group and a 4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- typically involves the reaction of 4-methoxy-1-naphthalenylamine with 4-nitrobenzene diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid as the catalyst. The reaction proceeds through the formation of a diazonium intermediate, which then couples with the naphthalenylamine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-amino-1-naphthalenyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenyl and phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Nitroanisole: Similar in structure, with a nitro group and a methoxy group on an aromatic ring.
4-Nitrophenylhydrazine: Contains a nitro group and a hydrazine group, similar to the diazene group in the target compound.
4-Methoxy-1-naphthylamine: Contains a methoxy group and an amine group on a naphthalene ring.
Uniqueness
Diazene, (4-methoxy-1-naphthalenyl)(4-nitrophenyl)- is unique due to the presence of both a diazene group and a combination of methoxy and nitro groups on different aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
36853-74-4 |
|---|---|
Formule moléculaire |
C17H13N3O3 |
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
(4-methoxynaphthalen-1-yl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C17H13N3O3/c1-23-17-11-10-16(14-4-2-3-5-15(14)17)19-18-12-6-8-13(9-7-12)20(21)22/h2-11H,1H3 |
Clé InChI |
WFOSZSKMHNUDFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


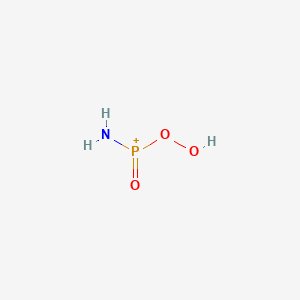
![1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14676286.png)
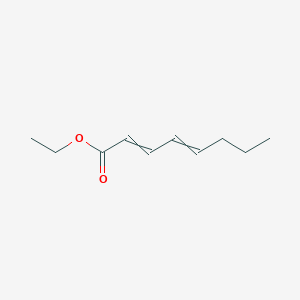
![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14676303.png)
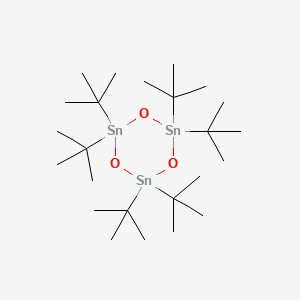
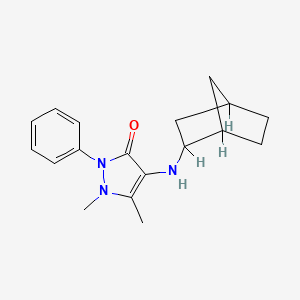
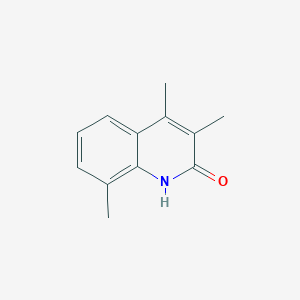
![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
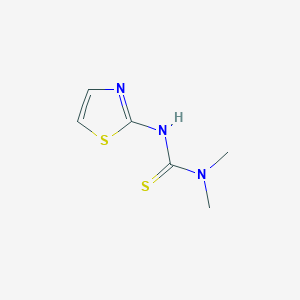
![11-(Ethylsulfanyl)dibenzo[b,f][1,4]thiazepine](/img/structure/B14676330.png)
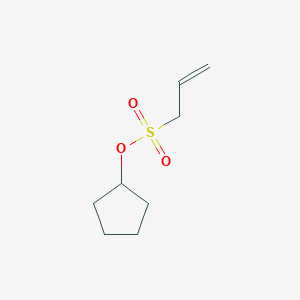
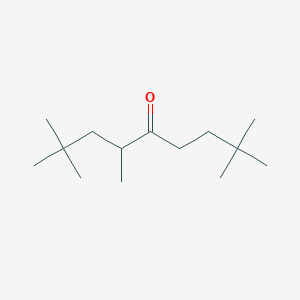
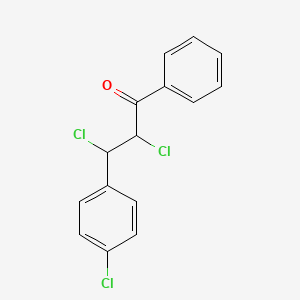
![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
